molecular formula C13H14F2N2OS B2570944 N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 868375-45-5

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No. B2570944
CAS RN: 868375-45-5
M. Wt: 284.32
InChI Key: YJHAZMMURNQUPI-SSZFMOIBSA-N
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Description

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide, also known as DFB, is a synthetic compound that has gained significant attention in the field of biomedical research due to its promising biological properties. This compound is a member of a class of molecules known as benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.

Mechanism of Action

The exact mechanism of action of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is not yet fully understood. However, several studies have suggested that N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor properties, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has been shown to have antiviral and antibacterial effects. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is its low solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has shown promising results in preclinical studies, and several researchers are currently exploring its potential for clinical use. One of the future directions for N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is to investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its potential as an antiviral and antibacterial agent. Additionally, researchers are investigating the potential of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide as a probe for imaging cancer cells.
Conclusion:
In conclusion, N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is a promising compound with significant potential for biomedical research. Its antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in clinical settings.

Synthesis Methods

The synthesis of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide involves the reaction of 4,6-difluoro-3-methylbenzothiazole with pentanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure compound. The synthesis of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is a relatively straightforward process and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has been shown to exhibit a range of biological activities that make it a promising candidate for biomedical research. One of the most significant applications of N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide is in the field of cancer research. Several studies have shown that N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process in the prevention and treatment of cancer.

properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2OS/c1-3-4-5-11(18)16-13-17(2)12-9(15)6-8(14)7-10(12)19-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAZMMURNQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide

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